molecular formula C10H9F3N2O3 B12066353 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine

3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine

Cat. No.: B12066353
M. Wt: 262.18 g/mol
InChI Key: CFWHGRGJLIGKLC-UHFFFAOYSA-N
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Description

3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid under optimized conditions, such as a reaction temperature of 308 K, an M-ratio of 1.6, and an N/S ratio of 0.57 . The resulting nitro compound is then subjected to further reactions to introduce the azetidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow nitration processes, which allow for better control over reaction conditions and improved yields. The use of advanced reactors and optimized parameters ensures the efficient production of 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The trifluoromethyl group can be involved in reduction reactions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted phenoxy compounds, and various other functionalized derivatives that retain the core structure of this compound.

Scientific Research Applications

3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The azetidine ring provides structural rigidity, enhancing the compound’s stability and specificity in its interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine is unique due to the combination of its nitro, trifluoromethyl, and azetidine groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require high reactivity, stability, and specificity.

Properties

Molecular Formula

C10H9F3N2O3

Molecular Weight

262.18 g/mol

IUPAC Name

3-[3-nitro-5-(trifluoromethyl)phenoxy]azetidine

InChI

InChI=1S/C10H9F3N2O3/c11-10(12,13)6-1-7(15(16)17)3-8(2-6)18-9-4-14-5-9/h1-3,9,14H,4-5H2

InChI Key

CFWHGRGJLIGKLC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=CC(=CC(=C2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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